![molecular formula C19H22O4 B12522426 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde CAS No. 656810-13-8](/img/structure/B12522426.png)
4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde is an organic compound with the molecular formula C20H22O4 It is a benzaldehyde derivative characterized by the presence of a phenoxypropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反応の分析
Types of Reactions
4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-[3-(3-Phenoxypropoxy)propoxy]benzoic acid.
Reduction: 4-[3-(3-Phenoxypropoxy)propoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective modulator of peroxisome proliferator-activated receptors (PPARs), which are transcription factors involved in regulating gene expression related to metabolism. By binding to these receptors, the compound can influence various metabolic processes, including glucose and lipid metabolism .
類似化合物との比較
Similar Compounds
- 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde
- 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde
- 5-(4-(3-phenoxypropoxy)benzylidene)thiazolidine-2,4-dione
Uniqueness
4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde is unique due to its specific structural features, such as the phenoxypropoxy group attached to the benzaldehyde core.
特性
CAS番号 |
656810-13-8 |
|---|---|
分子式 |
C19H22O4 |
分子量 |
314.4 g/mol |
IUPAC名 |
4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde |
InChI |
InChI=1S/C19H22O4/c20-16-17-8-10-19(11-9-17)23-15-5-13-21-12-4-14-22-18-6-2-1-3-7-18/h1-3,6-11,16H,4-5,12-15H2 |
InChIキー |
WMNVFZYATKWIBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCCOCCCOC2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid](/img/structure/B12522347.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B12522359.png)

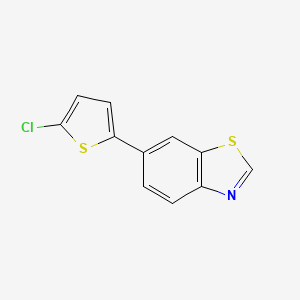
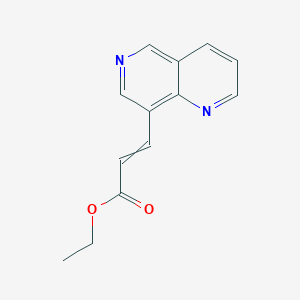
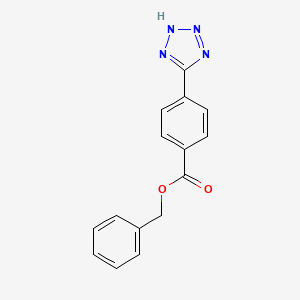

![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
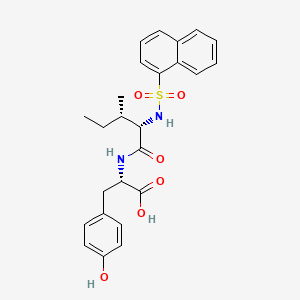

![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)
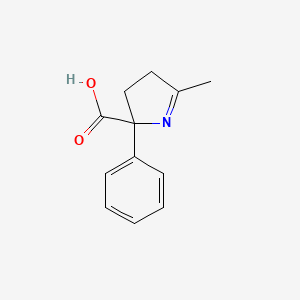
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
